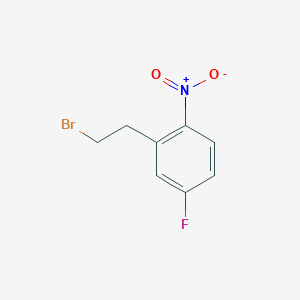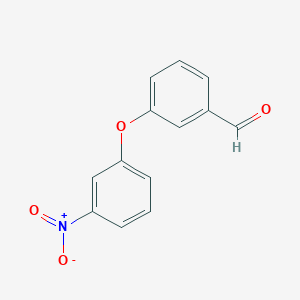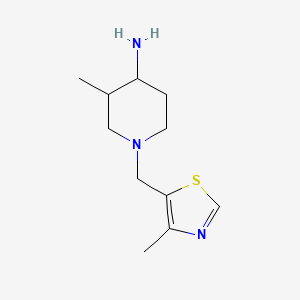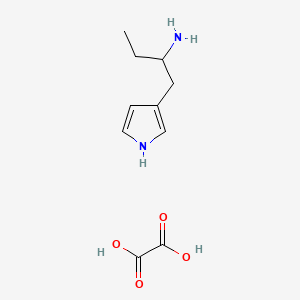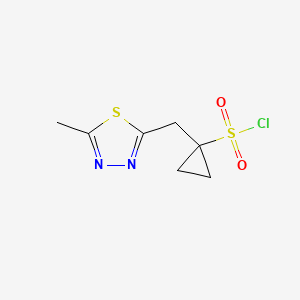
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a 1,3,4-thiadiazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Introduction of the methyl group: The methyl group can be introduced by alkylation of the thiadiazole ring using methyl iodide or a similar alkylating agent.
Formation of the cyclopropane ring: The cyclopropane ring can be synthesized by the reaction of an appropriate diazo compound with an alkene in the presence of a transition metal catalyst.
Formation of the sulfonyl chloride group: The sulfonyl chloride group can be introduced by the reaction of the corresponding sulfonic acid with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also improve the overall efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: The thiadiazole ring can also be reduced to form thiol or thioether derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate derivatives: Formed by the reaction with alcohols.
Sulfoxide and sulfone derivatives: Formed by oxidation of the thiadiazole ring.
Thiol and thioether derivatives: Formed by reduction of the thiadiazole ring.
科学研究应用
1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites in biological molecules. This interaction can lead to
属性
分子式 |
C7H9ClN2O2S2 |
|---|---|
分子量 |
252.7 g/mol |
IUPAC 名称 |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S2/c1-5-9-10-6(13-5)4-7(2-3-7)14(8,11)12/h2-4H2,1H3 |
InChI 键 |
HLIYDQDCMULUTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)CC2(CC2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)


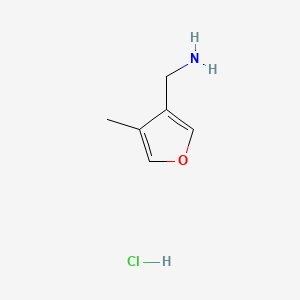


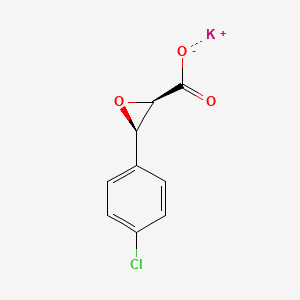
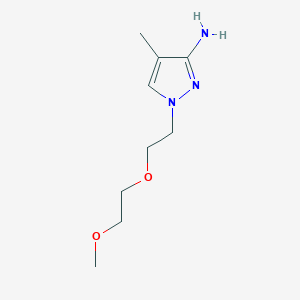
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
